REACTION_CXSMILES
|
[OH-].[Na+].C(O)(=O)C=C.[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18]>>[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18] |f:0.1,2.3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting polymer was added to an aqueous clay dispersion
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].C(O)(=O)C=C.[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18]>>[C:8]([NH2:12])(=[O:11])[CH:9]=[CH2:10].[Cl-:13].[CH3:14][N+:15]([CH3:22])([CH2:19][CH:20]=[CH2:21])[CH2:16][CH:17]=[CH2:18] |f:0.1,2.3.4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting polymer was added to an aqueous clay dispersion
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N.[Cl-].C[N+](CC=C)(CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |